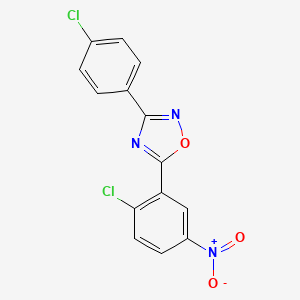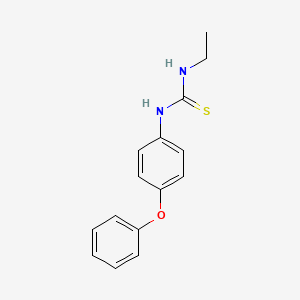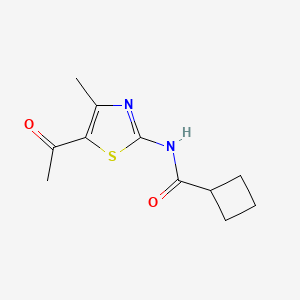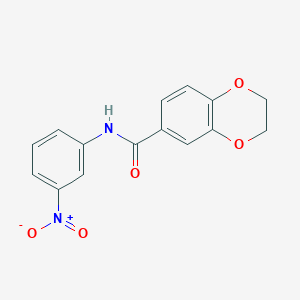![molecular formula C17H20N2O4S B5752105 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide, also known as DBMZ, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called sulfonamides, which have been used as antibiotics and anticonvulsants in the past. DBMZ has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation.
作用機序
The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a decrease in tumor invasion and metastasis. In addition, 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide. One area of research is the development of more efficient synthesis methods for 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide and its analogs. Another area of research is the optimization of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide for cancer treatment, including the development of drug delivery systems that can improve its solubility and bioavailability. Additionally, 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has potential applications in the treatment of other diseases, such as neurodegenerative and inflammatory diseases, and further research is needed to explore these applications.
合成法
The synthesis of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide involves the reaction of 4-methoxybenzylamine with 4-chlorobenzoyl chloride in the presence of sodium hydride, followed by the reaction of the resulting intermediate with dimethylamine and sulfur dioxide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-6-14(7-11-16)17(20)18-12-13-4-8-15(23-3)9-5-13/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCYAGCHAHBUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)



